

Application Notes and Protocols: Adipic Dihydrazide for Injectable Hydrogels

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Compound of Interest

Compound Name: Adipic dihydrazide

Cat. No.: B046771

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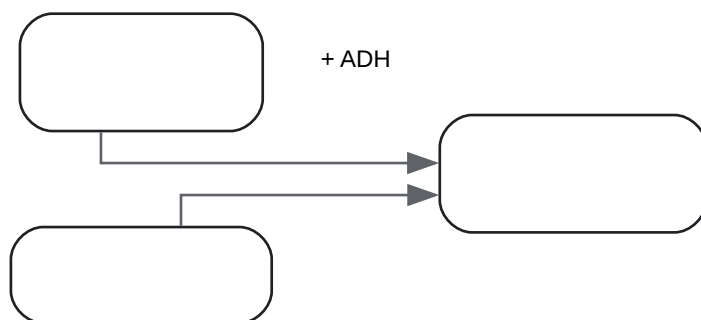
For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic dihydrazide (ADH) is a versatile crosslinking agent utilized in the fabrication of injectable hydrogels for biomedical applications. These hydrogels, often based on biocompatible polymers like hyaluronic acid (HA) and alginate, offer significant potential for drug delivery, tissue engineering, and regenerative medicine. The crosslinking reaction between the hydrazide groups of ADH and aldehyde or carboxyl groups on the polymer backbone forms a stable, three-dimensional network. This network can encapsulate therapeutic agents and cells, providing a scaffold for tissue regeneration and controlled release. The in situ gelling capability of these hydrogels allows for minimally invasive delivery, conforming to the shape of the target site.

Mechanism of Crosslinking

Adipic dihydrazide acts as a homobifunctional crosslinker, containing two hydrazide functional groups. The primary mechanism of crosslinking involves the reaction of these hydrazide groups with aldehyde groups on a modified polymer, such as oxidized hyaluronic acid (oxi-HA) or oxidized alginate, to form hydrazone bonds. This reaction is typically spontaneous and occurs under physiological conditions, making it suitable for biomedical applications.[1][2] Alternatively, ADH can be coupled to carboxyl groups on polymers like hyaluronic acid using a carbodiimide-activated reaction, forming stable amide bonds.[3]



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Caption: General mechanism of ADH crosslinking with an aldehyde-modified polymer.

Key Applications

Injectable hydrogels formed using **adipic dihydrazide** have a range of applications in the biomedical field:

- **Sustained Drug Delivery:** These hydrogels can encapsulate drugs and release them in a controlled manner over an extended period.[3][4] For instance, they have been used for the sustained delivery of cephalexin and cytoprotective medications.[3][4] The release profile often shows an initial burst release followed by a more gradual, sustained release.[4]
- **Tissue Engineering and Regeneration:** ADH-crosslinked hydrogels can serve as scaffolds for cell growth and tissue regeneration.[5][6] They have been investigated for nucleus pulposus regeneration and as a delivery vehicle for preadipocytes in adipose tissue engineering.[5][6] The biocompatibility of these hydrogels supports cell proliferation and differentiation.[6]
- **Wound Healing:** The hydrogel matrix can provide a moist environment conducive to wound healing and can be loaded with therapeutic agents to aid in this process.

Quantitative Data Summary

The properties of **adipic dihydrazide**-crosslinked hydrogels can be tuned by varying parameters such as the polymer concentration, the degree of polymer oxidation, and the concentration of ADH.

Property	Polymer System	Key Findings	Reference
Gelling Time	Oxidized Hyaluronic Acid / ADH	3-8 minutes, depending on temperature.	[7]
Degradation	Oxidized Hyaluronic Acid / ADH	Maintained gel state for at least 5 weeks with 40% degradation.	[5][7]
Drug Entrapment Efficiency	Hyaluronic Acid / ADH Microspheres (Cephalexin)	Optimized formulation showed 74.6% entrapment efficiency.	[3]
Drug Release	Hyaluronic Acid / ADH Microspheres (Cephalexin)	Over 90% of the drug released in 12 hours.	[3]
Drug Release Profile	Oxidized Hyaluronic Acid / ADH (Cytoprotective medications)	Initial burst release of 50-60% in the first 24 hours, followed by sustained release over 1-7 days.	[4]
Mechanical Properties	Hyaluronic Acid / ADH	Mechanical properties are in good agreement with native adipose tissue, particularly 3-6 days after preparation.	[6]

Experimental Protocols

Protocol 1: Synthesis of Oxidized Hyaluronic Acid/Adipic Dihydrazide (oxi-HA/ADH) Injectable Hydrogel

This protocol is adapted from studies on injectable hydrogels for nucleus pulposus regeneration.[5]

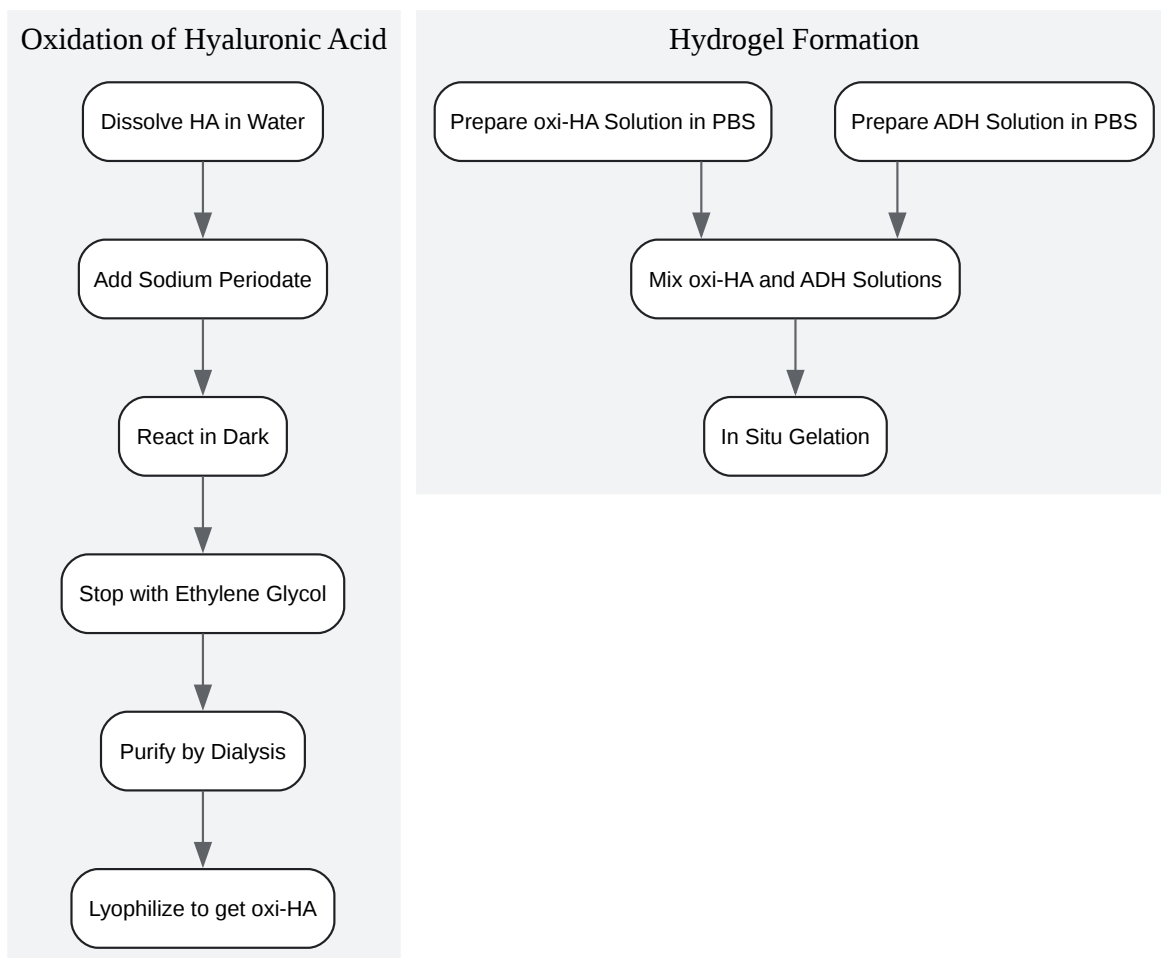
Materials:

- Sodium Hyaluronate (HA)
- **Adipic Dihydrazide** (ADH)
- Sodium periodate (NaIO_4)
- Ethylene glycol
- Dialysis tubing (MWCO 3500 Da)
- Phosphate Buffered Saline (PBS, pH 7.4)
- Deionized water

Procedure:

- Oxidation of Hyaluronic Acid:
 - Dissolve sodium hyaluronate in deionized water to create a 1% (w/v) solution.
 - Add sodium periodate to the HA solution. The molar ratio of NaIO_4 to the repeating disaccharide units of HA will determine the degree of oxidation.
 - Stir the reaction mixture in the dark at room temperature for a specified time (e.g., 24 hours).
 - Stop the reaction by adding ethylene glycol and continue stirring for 1 hour.
 - Purify the oxidized HA (oxi-HA) by dialysis against deionized water for 3-5 days.
 - Lyophilize the purified oxi-HA to obtain a white powder.
- Preparation of the Injectable Hydrogel:
 - Prepare a solution of oxi-HA in PBS (e.g., 2% w/v).
 - Prepare a separate solution of ADH in PBS (e.g., 1% w/v).

- To form the hydrogel, mix the oxi-HA and ADH solutions at a desired volume ratio (e.g., 1:1).
- The mixture will start to gel in situ under physiological conditions.



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Caption: Workflow for the synthesis of an oxi-HA/ADH injectable hydrogel.

Protocol 2: Preparation of Hyaluronic Acid-Adipic Dihydrazide (HA-ADH) Microspheres for Drug Delivery

This protocol describes the preparation of drug-loaded microspheres using a carbodiimide crosslinking chemistry.^[3]

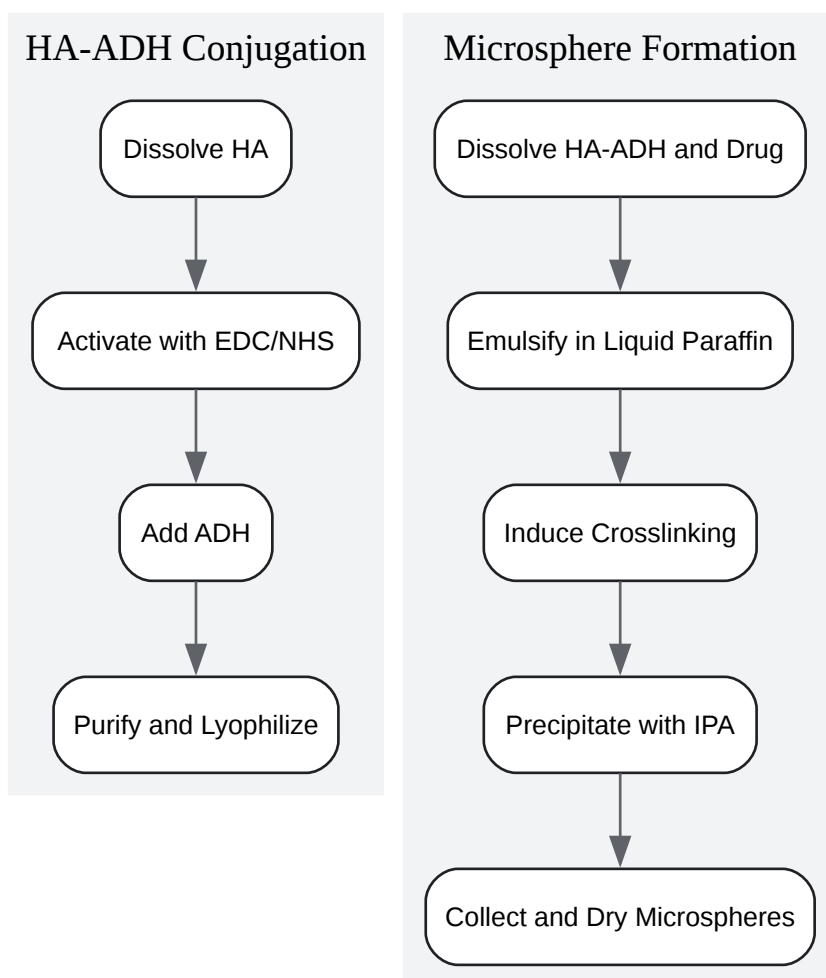
Materials:

- Hyaluronic Acid (HA)
- **Adipic Dihydrazide (ADH)**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Drug to be encapsulated (e.g., Cephalexin)
- Liquid paraffin
- Isopropyl alcohol (IPA)
- Deionized water

Procedure:

- Preparation of HA-ADH Conjugate:
 - Dissolve HA in deionized water.
 - Activate the carboxyl groups of HA by adding EDC and NHS.
 - Add ADH to the activated HA solution to form the HA-ADH conjugate.
 - Purify the conjugate by dialysis and lyophilization.
- Encapsulation of Drug and Microsphere Formation:
 - Dissolve the HA-ADH conjugate and the drug in an appropriate aqueous buffer.

- Add this aqueous solution dropwise into liquid paraffin containing a surfactant, under constant stirring, to form an emulsion.
- Induce crosslinking of the HA-ADH conjugate within the droplets.
- Precipitate the formed microspheres by adding isopropyl alcohol.
- Collect the microspheres by filtration, wash with IPA to remove residual oil, and dry.



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